

6-methoxy-2-methyl-1H-indole chemical properties

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Compound of Interest

Compound Name: 6-methoxy-2-methyl-1H-indole

Cat. No.: B158377

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Technical Guide: 6-methoxy-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological relevance of **6-methoxy-2-methyl-1H-indole**. The information is structured to serve as a practical resource for laboratory research and drug development applications.

Core Chemical Properties

6-methoxy-2-methyl-1H-indole is an indole derivative with potential applications in pharmaceutical synthesis and scientific research. Its chemical structure features a bicyclic system with a methoxy group at the 6-position and a methyl group at the 2-position of the indole ring.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of **6-methoxy-2-methyl-1H-indole**. Predicted values are included where experimental data is not readily available.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ NO	--INVALID-LINK--
Molecular Weight	161.20 g/mol	
Monoisotopic Mass	161.08406 Da	--INVALID-LINK--
Appearance	Off-white to light yellow solid	--INVALID-LINK--
Melting Point	102-103 °C	--INVALID-LINK--
Boiling Point (Predicted)	308.5±22.0 °C	--INVALID-LINK--
Density (Predicted)	1.134±0.06 g/cm ³	--INVALID-LINK--
pKa (Predicted)	17.80±0.30	--INVALID-LINK--
XlogP (Predicted)	2.4	--INVALID-LINK--
Storage Temperature	2-8°C	--INVALID-LINK--

Spectroscopic Data

Detailed experimental spectra for **6-methoxy-2-methyl-1H-indole** are not widely published. However, the expected NMR signals can be predicted based on its structure and comparison with analogous compounds.

Expected ¹H NMR Signals:

- A singlet for the methyl group (C2-CH₃) around 2.4 ppm.
- A singlet for the methoxy group (C6-OCH₃) around 3.8 ppm.
- Signals in the aromatic region (around 6.5-7.5 ppm) corresponding to the protons on the indole ring system.
- A broad singlet for the N-H proton, with its chemical shift being dependent on solvent and concentration.

Expected ¹³C NMR Signals:

- A signal for the methyl carbon (C2-CH₃) around 12-15 ppm.
- A signal for the methoxy carbon (C6-OCH₃) around 55-60 ppm.
- Multiple signals in the aromatic region (around 95-160 ppm) for the carbons of the indole ring.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **6-methoxy-2-methyl-1H-indole** is not readily available in the reviewed literature. However, the Fischer indole synthesis is a widely used and versatile method for the preparation of indoles and is applicable to this target molecule.

General Protocol: Fischer Indole Synthesis

This protocol outlines the general steps for the synthesis of **6-methoxy-2-methyl-1H-indole** from 4-methoxyphenylhydrazine and acetone.

Reaction: (4-methoxyphenyl)hydrazine + acetone → **6-methoxy-2-methyl-1H-indole**

Materials:

- 4-methoxyphenylhydrazine hydrochloride
- Acetone
- Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride, or sulfuric acid in a suitable solvent like ethanol or acetic acid)
- Solvent for reaction (e.g., ethanol, acetic acid, or toluene)
- Neutralizing agent (e.g., sodium bicarbonate solution)
- Extraction solvent (e.g., ethyl acetate or dichloromethane)
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

- **Hydrazone Formation:**
 - Dissolve 4-methoxyphenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol).
 - Add a slight excess of acetone to the solution.
 - The mixture is typically stirred at room temperature or with gentle heating to form the corresponding phenylhydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
 - Once the formation of the hydrazone is complete, the solvent can be removed under reduced pressure.
- **Indolization (Cyclization):**
 - The crude phenylhydrazone is added to the acid catalyst. For example, with polyphosphoric acid, the hydrazone is added portion-wise to pre-heated PPA (e.g., at 80-100 °C).
 - The reaction mixture is stirred at an elevated temperature. The optimal temperature and reaction time need to be determined empirically, but a typical range is 80-150 °C for several hours.
 - The reaction should be monitored by TLC to determine the point of completion.
- **Work-up and Purification:**
 - After cooling to room temperature, the reaction mixture is carefully quenched by pouring it onto ice water.
 - The acidic mixture is then neutralized with a base, such as a saturated solution of sodium bicarbonate, until the pH is neutral or slightly basic.
 - The aqueous mixture is extracted several times with an organic solvent (e.g., ethyl acetate).
 - The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.

- The crude **6-methoxy-2-methyl-1H-indole** is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Safety Precautions:

- Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
- Strong acids like PPA and sulfuric acid are corrosive and should be handled with care.
- The quenching and neutralization steps can be exothermic and should be performed cautiously.

Visualization of a Relevant Biological Pathway

While no specific signaling pathway for **6-methoxy-2-methyl-1H-indole** has been detailed in the literature, its structural similarity to other biologically active methoxyindoles, such as melatonin, suggests potential interactions with related biological targets. The melatonin biosynthesis pathway, which originates from the amino acid tryptophan, provides a relevant context for understanding the formation of such indole-based signaling molecules.

Melatonin Biosynthesis Pathway

The following diagram illustrates the key enzymatic steps in the conversion of tryptophan to melatonin.

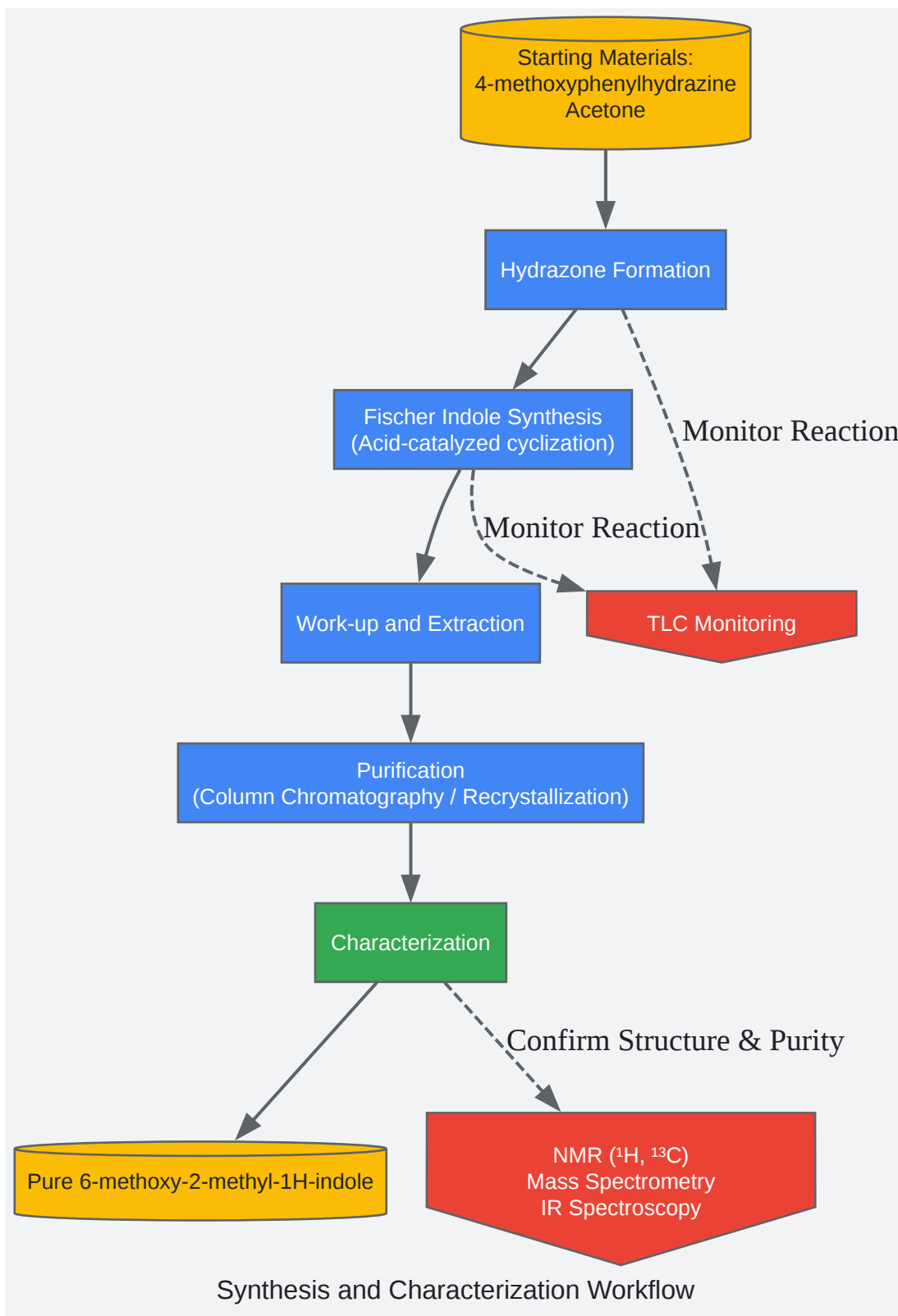


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Caption: Melatonin biosynthesis from L-tryptophan.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of **6-methoxy-2-methyl-1H-indole**.



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Caption: Workflow for synthesis and characterization.

- To cite this document: BenchChem. [6-methoxy-2-methyl-1H-indole chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158377#6-methoxy-2-methyl-1h-indole-chemical-properties]

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